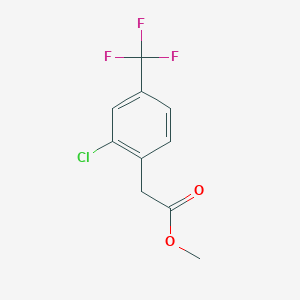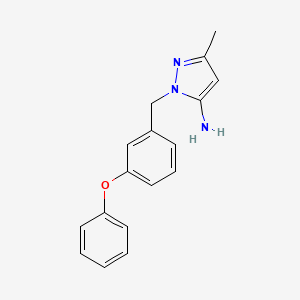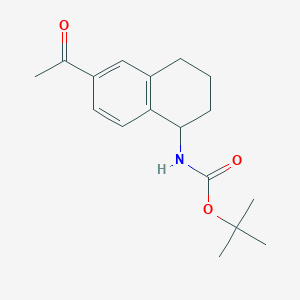
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene.
Acetylation: The tetrahydronaphthalene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group at the 6-position.
Carbamate Formation: The final step involves the reaction of the acetylated tetrahydronaphthalene with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield alcohol derivatives.
Substitution: The aromatic ring in the tetrahydronaphthalene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetyl group may also participate in acetylation reactions, modifying the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl carbamate: Shares the carbamate functional group but lacks the tetrahydronaphthalene and acetyl moieties.
6-acetyl-1,2,3,4-tetrahydronaphthalene: Lacks the carbamate group but contains the tetrahydronaphthalene and acetyl moieties.
Tert-butyl 1,2,3,4-tetrahydronaphthalen-1-ylcarbamate: Similar structure but without the acetyl group.
Uniqueness: Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the acetyl and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl N-(6-acetyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C17H23NO3/c1-11(19)12-8-9-14-13(10-12)6-5-7-15(14)18-16(20)21-17(2,3)4/h8-10,15H,5-7H2,1-4H3,(H,18,20) |
InChI Key |
QYFSPGLJKCURNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(CCC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-methyl-2-oxiranyl)methoxy]phenyl}acetamide](/img/structure/B8389020.png)

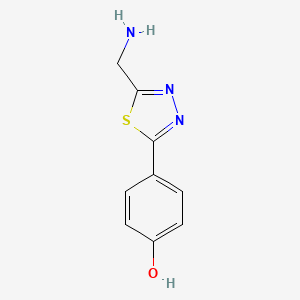
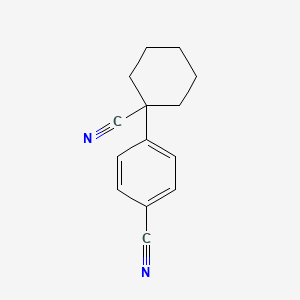
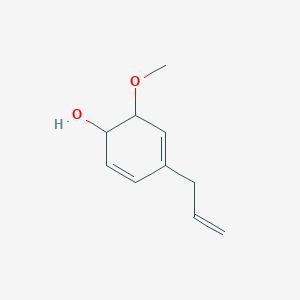

![[(4-Trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid](/img/structure/B8389080.png)

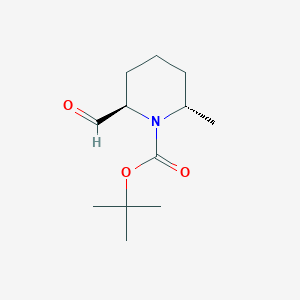
![N-cyclohexyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8389101.png)
